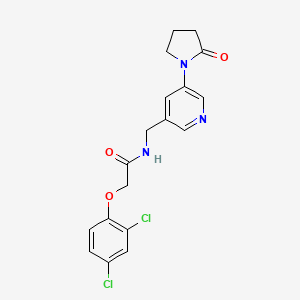

N-(4-甲基苯基)-5-硝基噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitrothiophene carboxamides, including compounds similar to "N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide," often involves the treatment of thiophenecarbonyl chloride with appropriate amines or the epoxidation of corresponding amides. These methods have been utilized to prepare a series of nitrothiophene derivatives for evaluations as radiosensitizers and cytotoxins (Threadgill et al., 1991).

Molecular Structure Analysis

The molecular structure of nitrothiophene carboxamides is characterized by a nitrothiophene core substituted with various groups, which significantly influence their chemical behavior and biological activity. Crystal structure characterization and spectroscopic methods such as NMR and X-ray diffraction are commonly employed to elucidate their structure (Guo et al., 2015).

Chemical Reactions and Properties

Nitrothiophene carboxamides undergo various chemical reactions, including nitration, reduction, and cyclization, to form a wide array of derivatives. These reactions are pivotal in modifying their chemical properties and enhancing their biological activities. The synthesis and rearrangement of phenylthiazole derivatives exemplify the chemical versatility of nitrothiophene carboxamides (Spaleniak et al., 2007).

Physical Properties Analysis

The physical properties of nitrothiophene carboxamides, such as solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceutical formulations. The crystal and molecular structures provide insights into the intermolecular interactions and stability of these compounds (Saeed et al., 2008).

Chemical Properties Analysis

The chemical properties of "N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide" include its reactivity towards various chemical reagents, stability under different conditions, and its potential as a precursor for further chemical modifications. These properties are influenced by the nitro and carboxamide groups, which impart reactivity and stability, respectively (Argilagos et al., 1998).

科学研究应用

有机电子学与半导体

噻吩衍生物,包括N-(4-甲基苯基)-5-硝基噻吩-2-甲酰胺,在有机电子学中起着至关重要的作用。这些化合物可作为有机半导体、有机场效应晶体管(OFET)和有机发光二极管(OLED)的构建模块。 它们的π共轭体系促进了电荷传输,使其在电子器件中具有价值 .

腐蚀抑制

噻吩基分子,如N-(4-甲基苯基)-5-硝基噻吩-2-甲酰胺,具有腐蚀抑制性能。它们可以保护金属表面在腐蚀性环境中的腐蚀。 研究人员正在探索其在工业应用中防止金属降解的有效性 .

药理特性

噻吩衍生物通常具有有趣的药理活性。具体而言,N-(4-甲基苯基)-5-硝基噻吩-2-甲酰胺可能表现出:

合成应用

N-(4-甲基苯基)-5-硝基噻吩-2-甲酰胺的合成涉及杂环化。研究人员探索了各种合成路线,包括缩合反应(例如,Gewald,Paal-Knorr)以获得噻吩衍生物。 这些方法有助于为进一步研究提供各种化合物 .

生物活性

虽然该化合物的具体研究有限,但其与其他生物活性分子的结构相似性表明其具有潜在的生物学效应。 研究人员可能研究其与生物靶标、受体结合和酶活性的相互作用 .

材料科学与光电子学

噻吩衍生物因其独特的性能而应用于材料科学。研究人员研究了它们在薄膜、聚合物和纳米材料中的行为。 此外,它们的吸收和发射特性使其与光电子器件相关 .

作用机制

Target of action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Many drugs that contain a thiophene ring are involved in a wide range of biochemical pathways due to their diverse biological activities .

安全和危害

未来方向

属性

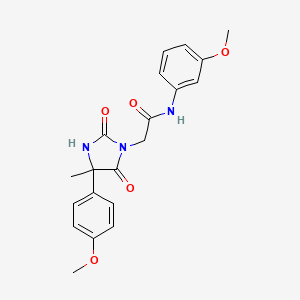

IUPAC Name |

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-8-2-4-9(5-3-8)13-12(15)10-6-7-11(18-10)14(16)17/h2-7H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXXJCZPIZCZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

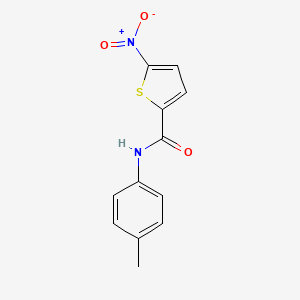

![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)

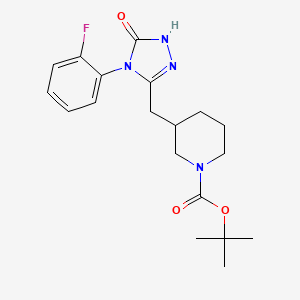

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)

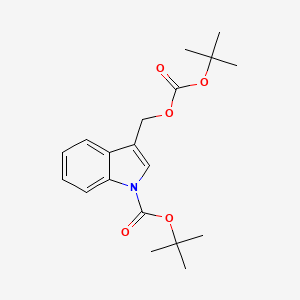

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)

![Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487472.png)

![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)